(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
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Overview
Description
XYT528B is a synthetic organic compound derived from betulinic acidThis compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of XYT528B involves the structural modification of betulinic acid. The synthetic route typically includes the introduction of functional groups at specific positions on the betulinic acid backbone. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
XYT528B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
XYT528B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of betulinic acid derivatives.
Biology: It is used to investigate the role of TGR5 in various biological processes, including glucose metabolism and energy expenditure.
Medicine: XYT528B has shown potential as a therapeutic agent for metabolic disorders, such as diabetes and obesity, due to its ability to activate TGR5 and improve glucose tolerance.
Industry: It is used in the development of new drugs and therapeutic agents targeting TGR5
Mechanism of Action
XYT528B exerts its effects by binding to and activating TGR5, a G protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling pathway leads to various physiological effects, including the stimulation of insulin secretion and the regulation of glucose metabolism .
Comparison with Similar Compounds
XYT528B is unique compared to other similar compounds due to its high potency and selectivity for TGR5. Similar compounds include:
INT777: Another TGR5 agonist, but with lower potency compared to XYT528B.
11d-Na: A derivative of XYT528B with improved solubility and permeability, showing enhanced activity in human TGR5
Properties
Molecular Formula |
C34H56O4 |
---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C34H56O4/c1-9-10-27(35)38-26-15-16-31(6)24(30(26,4)5)14-17-33(8)25(31)12-11-23-28-22(21(2)3)13-18-34(28,29(36)37)20-19-32(23,33)7/h21-26,28H,9-20H2,1-8H3,(H,36,37)/t22-,23+,24?,25+,26+,28+,31-,32+,33+,34-/m0/s1 |
InChI Key |
XQYINMZHVRUGDM-LSPHDCIISA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C(=O)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)O)C(C)C)C |
Origin of Product |
United States |
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